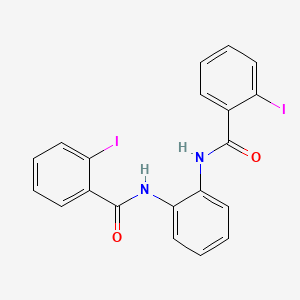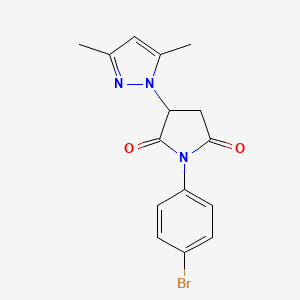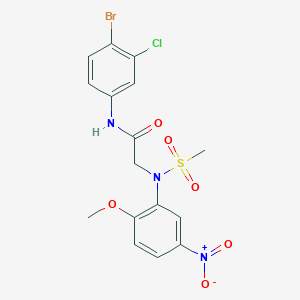
5-bromo-7-methyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-7-methyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been shown to have a mechanism of action that affects biochemical and physiological processes. In
科学研究应用
5-bromo-7-methyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) has been studied for its potential applications in scientific research. This compound has been shown to have a variety of effects on biochemical and physiological processes, making it useful for studying these processes in vitro and in vivo. Some of the specific applications of this compound include:
1. Cancer Research: 5-bromo-7-methyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) has been shown to have anti-cancer properties, making it useful for studying the mechanisms of cancer cell growth and proliferation.
2. Neurological Research: This compound has been shown to affect the levels of neurotransmitters in the brain, making it useful for studying the mechanisms of neurological disorders such as Parkinson's disease and Alzheimer's disease.
3. Immunology Research: 5-bromo-7-methyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) has been shown to affect the immune system, making it useful for studying the mechanisms of immune system disorders such as autoimmune diseases.
作用机制
The mechanism of action of 5-bromo-7-methyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of enzymes such as tyrosine kinases and phosphodiesterases, as well as the activity of receptors such as adenosine receptors and dopamine receptors. These effects can lead to changes in biochemical and physiological processes in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-7-methyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) are varied and depend on the specific processes being studied. Some of the effects that have been observed include:
1. Anti-cancer effects: This compound has been shown to inhibit the growth and proliferation of cancer cells.
2. Neurological effects: 5-bromo-7-methyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) has been shown to affect the levels of neurotransmitters in the brain, leading to changes in neurological function.
3. Immunological effects: This compound has been shown to affect the activity of immune cells, leading to changes in immune system function.
实验室实验的优点和局限性
The advantages of using 5-bromo-7-methyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) in lab experiments include its specificity for certain enzymes and receptors, its ability to affect a variety of biochemical and physiological processes, and its potential applications in a variety of scientific fields. However, there are also limitations to using this compound, including its potential toxicity and the need for careful dosing and handling.
未来方向
There are many future directions for research on 5-bromo-7-methyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone). Some of the potential areas of study include:
1. Further exploration of the anti-cancer properties of this compound, including its potential use in cancer treatment.
2. Investigation of the effects of this compound on specific neurological disorders, such as Parkinson's disease and Alzheimer's disease.
3. Study of the potential immunomodulatory effects of this compound, including its use in treating autoimmune diseases.
4. Development of new synthesis methods for this compound, including methods that may increase yields or reduce toxicity.
5. Investigation of the potential use of this compound in combination with other drugs or therapies, to enhance its effects or reduce toxicity.
In conclusion, 5-bromo-7-methyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) is a chemical compound with potential applications in scientific research. This compound has a specific synthesis method and mechanism of action that affect biochemical and physiological processes in the body. While there are advantages and limitations to using this compound in lab experiments, there are many potential future directions for research on its applications in cancer research, neurological research, immunology research, and more.
合成方法
The synthesis method for 5-bromo-7-methyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) involves the reaction of 5-bromo-7-methyl-1H-indole-2,3-dione with 8-quinolinylhydrazine in the presence of a catalyst. This method has been optimized to produce high yields of the compound with a high degree of purity.
属性
IUPAC Name |
5-bromo-7-methyl-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O/c1-10-8-12(19)9-13-15(10)21-18(24)17(13)23-22-14-6-2-4-11-5-3-7-20-16(11)14/h2-9,21,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGURZGWCGNIPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2N=NC3=CC=CC4=C3N=CC=C4)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-5-Bromo-7-methyl-3-[2-(quinolin-8-YL)hydrazin-1-ylidene]-2,3-dihydro-1H-indol-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine](/img/structure/B4883950.png)
![3-[1-(4-methylphenyl)cyclopentyl]-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole](/img/structure/B4883963.png)
![2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol](/img/structure/B4883966.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4883968.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4883969.png)
![N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)nicotinamide](/img/structure/B4883976.png)

![4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-(1-propyl-4-piperidinyl)benzamide](/img/structure/B4883993.png)

![{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B4884009.png)

![1-{4-[4-(2-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}ethanone](/img/structure/B4884022.png)
![ethyl 1-(3-chloro-4-hydroxybenzyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4884036.png)
![1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-4-methylquinolinium bromide](/img/structure/B4884046.png)